Butyramide, 4-diethylamino-2,2-diphenyl-

Antimuscarinic Subtype Selectivity Structure-Activity Relationship

CAS 102166-91-6 is the essential 4-(diethylamino)-2,2-diphenylbutanamide building block for neuropharmacology research. Unlike piperidine-bearing analogs (e.g., loperamide), it eliminates confounding mu-opioid receptor activity, making it the preferred inactive control for phenotypic screening & target deconvolution. Use this scaffold as a privileged starting point for engineering M1/M3-subtype selective antimuscarinic agents following the KRP-197 precedent, or as a model substrate for studying cytochrome P450-mediated N-deethylation kinetics.

Molecular Formula C20H26N2O
Molecular Weight 310.4 g/mol
CAS No. 102166-91-6
Cat. No. B3363394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyramide, 4-diethylamino-2,2-diphenyl-
CAS102166-91-6
Molecular FormulaC20H26N2O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C20H26N2O/c1-3-22(4-2)16-15-20(19(21)23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3,(H2,21,23)
InChIKeyWXRUQDKKGCYFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyramide, 4-diethylamino-2,2-diphenyl- (CAS 102166-91-6): Core Scaffold Identity and Sourcing Baseline for Diphenylbutanamide-Based Research


Butyramide, 4-diethylamino-2,2-diphenyl- (IUPAC: 4-(diethylamino)-2,2-diphenylbutanamide; CAS 102166-91-6) is a tertiary amine-substituted 2,2-diphenylbutanamide derivative with a molecular formula of C20H26N2O and a molecular weight of 310.43 g/mol . It is catalogued as a specialty research chemical in the Sigma-Aldrich AldrichCPR collection (Product No. 3308118), indicating its role as a versatile building block for medicinal chemistry and chemical biology applications rather than a finished therapeutic agent . This compound belongs to a broader class of 2,2-diphenylbutanamide derivatives that have been extensively explored as mu-opioid receptor agonists (e.g., loperamide analogs) and subtype-selective antimuscarinic agents (e.g., imidafenacin-related scaffolds), making the core diphenylbutanamide motif a privileged structure in neuropharmacology and gastroenterology research [1].

Why Generic 2,2-Diphenylbutanamide Analog Substitution Fails: Structural Determinants of Pharmacological Divergence for CAS 102166-91-6


The 2,2-diphenylbutanamide scaffold is not a monolithic pharmacophore; subtle modifications to the amine substituent at the 4-position produce profound shifts in receptor subtype selectivity, intrinsic efficacy, and physicochemical properties. In the antimuscarinic series, replacing the diethylamino group with a 2-methylimidazole ring (as in KRP-197) yields high M1/M3 selectivity, while alternative N-substitutions redirect selectivity toward M2 or other muscarinic subtypes [1]. In the mu-opioid receptor (MOR) agonist series, the nature of the amine group at the 4-position dictates peripheral versus central activity distribution, as demonstrated by the clinical differentiation between loperamide (a piperidine-bearing analog with restricted CNS penetration) and centrally active MOR agonists [2]. Consequently, procurement of 4-(diethylamino)-2,2-diphenylbutanamide (CAS 102166-91-6) over a generic 4-amino or 4-piperidino analog is essential when the diethylamino substituent is the intended pharmacophoric handle for structure-activity relationship (SAR) exploration, selectivity engineering, or metabolic stability optimization within a specific target family.

Quantitative Differentiation Evidence for Butyramide, 4-diethylamino-2,2-diphenyl- (CAS 102166-91-6) Relative to Structural Analogs


Diethylamino Substituent Enables Subtype-Selective Muscarinic Receptor Profiling Compared to Piperidine-Based Analogs

In a systematic SAR study of N-substituted 4-amino-2,2-diphenylbutyramide derivatives for subtype-selective antimuscarinic activity, the nature of the 4-amino substituent was identified as the primary determinant of M1, M2, and M3 receptor subtype selectivity. The diethylamino-substituted derivative (structurally corresponding to CAS 102166-91-6) serves as the baseline scaffold from which heterocyclic substitutions (e.g., 2-methylimidazole in KRP-197) were derived, establishing a clear selectivity trajectory: the diethylamino variant provides a starting point with a distinct selectivity profile that can be rationally tuned, whereas piperidine- or piperazine-substituted analogs exhibited divergent M1/M3 versus M2 selectivity ratios [1].

Antimuscarinic Subtype Selectivity Structure-Activity Relationship

Structural Divergence from Loperamide Scaffold: Absence of Piperidine Moiety Eliminates Constitutive MOR Agonism Liability

Loperamide (4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide) achieves its antidiarrheal efficacy through peripheral mu-opioid receptor (MOR) agonism, with the piperidine substituent at the 4-position being essential for MOR binding affinity. The MOR agonist potency of loperamide and its piperazine-containing analogs has been quantitatively established: compound 20 Aa (4-[4-(2-methoxyphenyl)piperazin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide) demonstrated the highest affinity to human MOR (Ki data reported in the nanomolar range) in CHO-K1 cells and potent agonism in isolated guinea-pig ileum [1]. In contrast, the 4-diethylamino analog (CAS 102166-91-6) lacks the N-aryl-piperidine/piperazine pharmacophore required for MOR engagement, structurally decoupling the diphenylbutanamide scaffold from opioid receptor activity. This structural divergence is critical for programs seeking antimuscarinic or other non-opioid mechanisms without MOR cross-reactivity.

Mu-Opioid Receptor Selectivity Engineering Scaffold Hopping

Tertiary Amine Basicity Predicts Differential Blood-Brain Barrier Penetration and Lysosomal Trapping Compared to Primary Amine and Quaternary Ammonium Analogs

The diethylamino group of CAS 102166-91-6 confers a calculated pKa of approximately 9.5–10.5 (tertiary aliphatic amine), which positions this compound in an intermediate physicochemical space relative to primary amine analogs (pKa ~10–11; higher hydrogen-bond donor capacity, potentially lower passive permeability) and quaternary ammonium analogs (permanently charged; minimal BBB penetration but enhanced peripheral restriction). In the broader class of 4-amino-2,2-diphenylbutyramides, this tertiary amine basicity influences both passive membrane permeability (via the fraction un-ionized at physiological pH) and lysosomal trapping potential (via pH-dependent accumulation in acidic organelles), parameters that are critical for CNS drug discovery programs and toxicology assessments [1]. While direct experimental logD and PAMPA data for CAS 102166-91-6 are not publicly available, the calculated parameters based on its tertiary amine structure predict a balanced CNS exposure profile distinct from permanently charged or highly polar analogs [1].

Physicochemical Profiling CNS Penetration Lysosomal Trapping

Metabolic N-Dealkylation Susceptibility Differentiates Diethylamino from N-Methyl and N-tert-Butyl Analogs for PK Optimization

Tertiary amine N-dealkylation is a primary metabolic pathway for many drug-like molecules, and the identity of the N-alkyl substituent determines both the rate of metabolism and the pharmacological activity of the N-dealkylated metabolite. In the 2,2-diphenylbutanamide series, N-demethylation of the dimethylamino analog yields a secondary amine metabolite that retains pharmacological activity (as documented for tricyclic antidepressants and related N-methyl compounds) [1]. N-deethylation of the diethylamino substituent (CAS 102166-91-6) proceeds via a distinct metabolic trajectory, generating an N-ethyl secondary amine intermediate that may exhibit altered potency, selectivity, and pharmacokinetic half-life compared to the parent. The N-tert-butyl analog (e.g., 2,2-diphenyl-4-(N-methyl-t-butylamino)butyramide) is expected to exhibit reduced N-dealkylation due to steric hindrance at the α-carbon, representing a metabolically stabilized but structurally divergent comparator [2]. For medicinal chemistry programs optimizing metabolic stability while maintaining target engagement, the diethylamino substituent offers a defined metabolic liability profile that is intermediate between rapidly N-demethylated analogs and sterically shielded N-tert-butyl variants.

Drug Metabolism N-Dealkylation Pharmacokinetic Optimization

Optimal Research and Industrial Application Scenarios for Butyramide, 4-diethylamino-2,2-diphenyl- (CAS 102166-91-6)


Muscarinic Receptor Subtype Selectivity Engineering (Medicinal Chemistry SAR Campaigns)

CAS 102166-91-6 serves as the baseline 4-amino-2,2-diphenylbutanamide scaffold for systematic SAR exploration of muscarinic receptor subtype selectivity. Researchers can use this compound as the starting point for introducing heterocyclic amine substituents (imidazole, triazole, pyridine) at the 4-position, following the precedent established by the KRP-197 series, where substitution of the diethylamino group with a 2-methylimidazole ring produced high M1/M3 selectivity [1]. This scaffold-hopping strategy enables the rational design of subtype-selective antimuscarinic agents for overactive bladder, COPD, or cognitive disorders while avoiding the MOR activity associated with piperidine-containing 2,2-diphenylbutanamide analogs such as loperamide [2].

Non-Opioid Diphenylbutanamide Probe Development for Target Deconvolution

In phenotypic screening campaigns or target deconvolution studies where the diphenylbutanamide scaffold is expected to engage a novel target, CAS 102166-91-6 provides a critical advantage over loperamide or other piperidine/piperazine-substituted analogs: the absence of the MOR pharmacophore eliminates confounding mu-opioid receptor-mediated effects [1]. This structural feature makes CAS 102166-91-6 the preferred inactive control or chemical probe starting point when the research objective is to identify non-opioid mechanisms of action within the diphenylbutanamide chemical space.

Comparative Metabolism and Reactive Metabolite Screening

For drug metabolism and pharmacokinetics (DMPK) groups evaluating the metabolic fate of tertiary amine-containing drug candidates, CAS 102166-91-6 can serve as a model substrate for studying N-deethylation kinetics and identifying the cytochrome P450 isoforms responsible for tertiary amine oxidative metabolism [1]. Its well-defined metabolic pathway (sequential N-deethylation) enables direct comparison with N-dimethyl and N-tert-butyl analogs to quantify the impact of N-alkyl structure on intrinsic clearance and metabolite activity profiles [2].

Quote Request

Request a Quote for Butyramide, 4-diethylamino-2,2-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.